molecular formula C15H20BNO2 B11856226 5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Cat. No.: B11856226
M. Wt: 257.14 g/mol
InChI Key: ZJLJKDMKVPOUHW-UHFFFAOYSA-N
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Description

5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a boron-containing heterocyclic compound It is characterized by the presence of a boronate ester group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed by coupling a halogenated indole derivative with a boronic ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is primarily related to its boronate ester group. This group can interact with various molecular targets, including enzymes and receptors, through reversible covalent bonding. The indole ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
  • 5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrimidine

Uniqueness

5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole stands out due to its unique combination of an indole ring and a boronate ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H20BNO2

Molecular Weight

257.14 g/mol

IUPAC Name

5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

InChI

InChI=1S/C15H20BNO2/c1-10-8-11-6-7-17-13(11)12(9-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3

InChI Key

ZJLJKDMKVPOUHW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC=C3)C

Origin of Product

United States

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